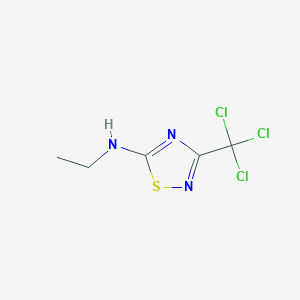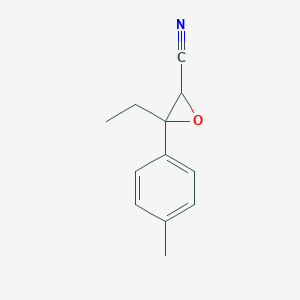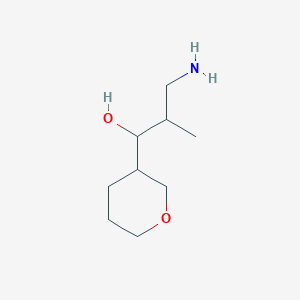
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the desired compound. Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of eco-friendly, one-pot, multicomponent reactions. These methods utilize green solvents and heterogeneous catalysts, such as alumina–silica-supported MnO2, to achieve high yields and selectivity under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate. The reactions are typically carried out under mild conditions, often in the presence of a catalyst to improve efficiency and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications, such as pharmaceuticals and industrial processes .
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Wirkmechanismus
The mechanism of action of 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the inhibition of the Nicotinamide N-Methyltransferase (NNMT) enzyme. This enzyme is linked to various metabolic disorders and obesity. By modulating the NNMT enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . Additionally, it activates the SIRT1 pathway, which stimulates the expression of genes involved in metabolism regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and 5-amino-pyrazoles
Uniqueness
What sets 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its ability to modulate the NNMT enzyme and influence metabolic processes. This unique mechanism of action makes it a promising candidate for therapeutic applications in metabolic health and muscle growth .
Eigenschaften
Molekularformel |
C6H9N3O3 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
5-amino-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O3/c1-12-3-9-2-4(7)5(10)8-6(9)11/h2H,3,7H2,1H3,(H,8,10,11) |
InChI-Schlüssel |
IXNFMRUHWWVFBE-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1C=C(C(=O)NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



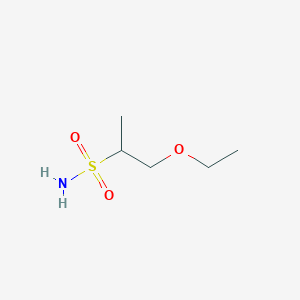
![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)
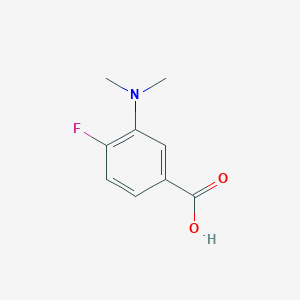
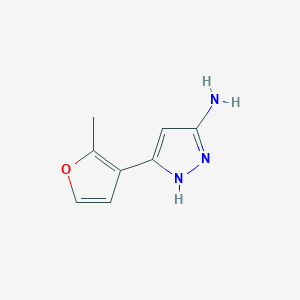
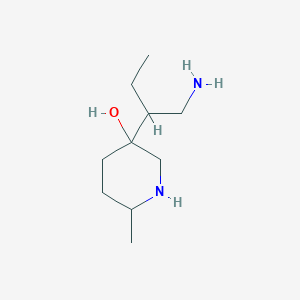
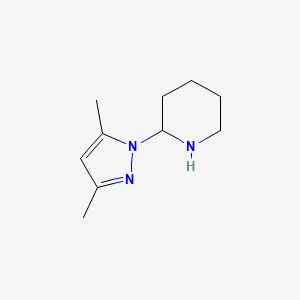

![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
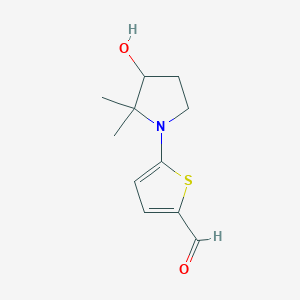
![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
